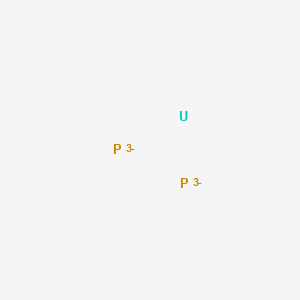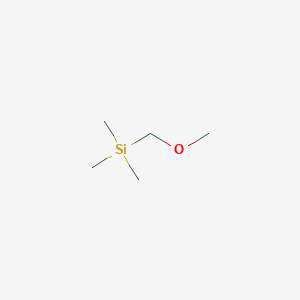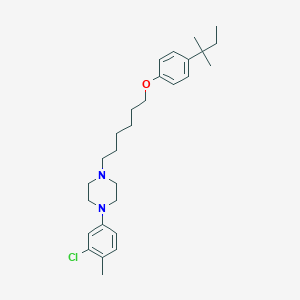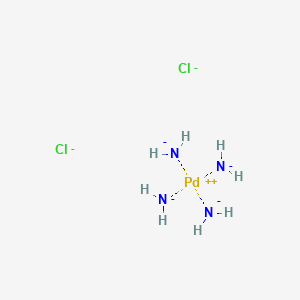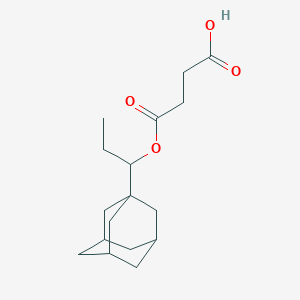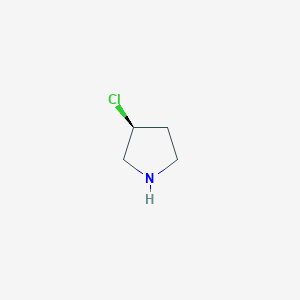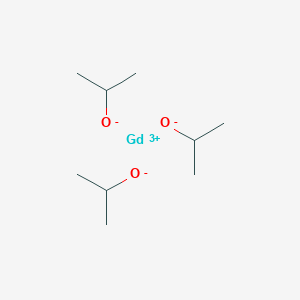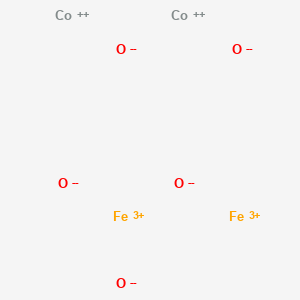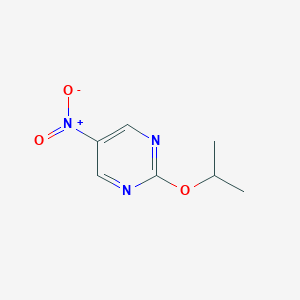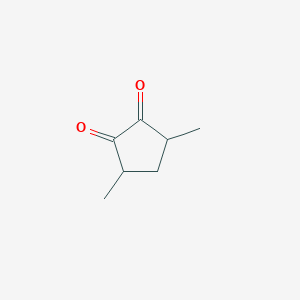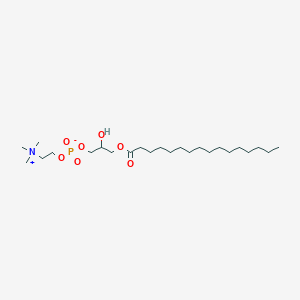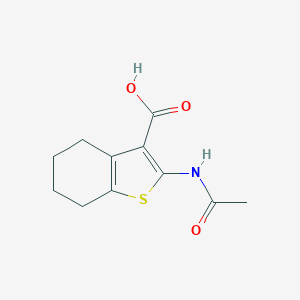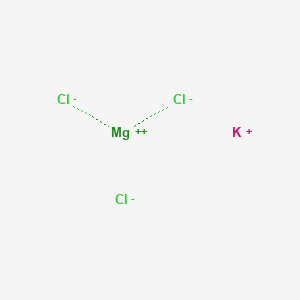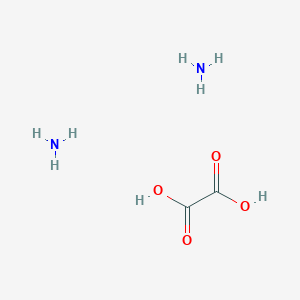
锗碲
描述
Germanium telluride (GeTe) is a chemical compound of germanium and tellurium . It is a component of chalcogenide glasses and exhibits semimetallic conduction and ferroelectric behavior . It exists in three major crystalline forms: room-temperature α (rhombohedral) and γ (orthorhombic) structures, and high-temperature β (cubic, rocksalt-type) phase . Doped germanium telluride is a low-temperature superconductor .
Synthesis Analysis
GeTe can be synthesized through various methods. One approach involves the disproportionation reaction of metastable Ge(I)X solutions to prepare halide-terminated colloidal Ge nanoparticles . Another method is the vapor–liquid–solid (VLS) growth method . The synthesis of GeTe nanoparticles can also be achieved through a colloidal approach .
Molecular Structure Analysis
GeTe has a rhombohedral crystal structure . It is known to exhibit four different structural states: three at room temperature (one amorphous and two crystalline, α and γ) and one at high temperature (crystalline, β) .
Chemical Reactions Analysis
GeTe can transform between amorphous and crystalline states . The crystalline state has a low resistivity (semiconducting at room temperature) and the amorphous state has a high resistivity . The difference in resistivity can be up to six orders of magnitude depending on the film quality, GeTe compositions, and nucleation site formation .
Physical And Chemical Properties Analysis
GeTe is a phase-change material (PCM) from the chalcogenide family . It undergoes a reversible transition between amorphous and crystalline phase when subjected to optical or electrical pulse . The fast structural reversibility makes GeTe an ideal material for data storage devices . GeTe is one of the best candidates for non-volatile memory technologies because of its high speed, low power consumption, scalability, data retention, and storage capacity .
科学研究应用
1. Phase-Change Materials (PCMs) for Non-Volatile Memory (NVM) Technologies
- Application Summary: GeTe is used in PCMs for NVM technologies due to its high write and read speeds, reversible phase transition, high degree of scalability, low power consumption, good data retention, and multi-level storage capability .
- Methods of Application: The change in the state of GeTe is driven by thermal excitation, usually via an electrical or optical pulse . The significant difference between these states in electrical and optical properties upon the reversible switching allows storing the rewritable digital bit information .
- Results or Outcomes: The most ubiquitous phase change material, GeSbTe (germanium-antimony-tellurium or GST), is a ternary compound consisting of germanium, antimony, and tellurium that is capable of reversibly switching at high speeds between its amorphous and crystalline states in response to thermal excitation .
- Application Summary: Due to the so-called Rashba effect, the ferroelectricity of GeTe can also be used to switch electron spins within each domain . This makes GeTe an interesting material for spintronic devices, which allow data processing with significantly less energy input .
- Methods of Application: The Rashba effect is used to switch electron spins within each domain .
- Results or Outcomes: The use of GeTe in spintronic devices allows for data processing with significantly less energy input .
3. Radio Frequency (RF) Switching
- Application Summary: The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes, making GeTe a promising candidate in applications like radio frequency (RF) switching .
- Methods of Application: The transition requires specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down .
- Results or Outcomes: Research on mechanisms that relate the phase transition and RF switching is underway, with promising future in optimization for telecommunication applications .
- Application Summary: Colloidal GeTe maintains the same general phase behavior as bulk GeTe while allowing for more flexible and accessible fabrication . Therefore, nanoparticle-based GeTe films show great potential for applications such as in active photonics .
- Methods of Application: The application involves the use of colloidal GeTe, which maintains the same general phase behavior as bulk GeTe, allowing for more flexible and accessible fabrication .
- Results or Outcomes: Nanoparticle-based GeTe films show great potential for applications such as in active photonics .
5. Direct Current (DC) Switching
- Application Summary: The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes, making GeTe a promising candidate in applications like direct current (DC) switching .
- Methods of Application: The transition requires specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down .
- Results or Outcomes: Research on mechanisms that relate the phase transition and DC switching is underway, with promising future in optimization for various applications .
6. Low-Temperature Superconductor
- Application Summary: Doped germanium telluride is a low-temperature superconductor .
- Methods of Application: The application involves doping germanium telluride to achieve superconductivity at low temperatures .
- Results or Outcomes: The use of doped GeTe as a low-temperature superconductor has been investigated since the middle of the last century .
安全和危害
未来方向
GeTe-based compounds have drawn attention as one of the most promising thermoelectrics for mid-to-high-temperature applications such as heat recovery from automotive exhaust emissions and radioisotope thermoelectric generators . The thermoelectric performance of GeTe-based materials can be improved by general methods such as band engineering and phonon engineering . Further progress has been made to optimize thermoelectric performance using targeted strategies that take advantage of the structural properties of GeTe .
属性
IUPAC Name |
tellanylidenegermanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeTe/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQYATWDVHIOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeTe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311129 | |
| Record name | Germanium telluride (GeTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium telluride (GeTe) | |
CAS RN |
12025-39-7 | |
| Record name | Germanium telluride (GeTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12025-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium telluride (GeTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germanium telluride (GeTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



